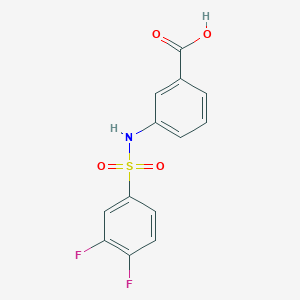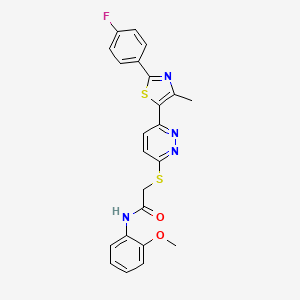![molecular formula C14H10ClN3O2 B2773708 2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 630083-02-2](/img/structure/B2773708.png)
2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyridine-1,3-dione is a structural isomer of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . It has been used as a building block to construct conjugated polymers .
Synthesis Analysis
A new pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) electron acceptor was synthesized via the Diels Alder reaction between N-alkyl maleimide dienophile and 1,2,4-triazine moieties .Chemical Reactions Analysis
Pyrrolo[3,4-c]pyridine-1,3-dione was used to construct five donor–acceptor type conjugated polymers, P1–P5, with thiophene-based donors .Physical And Chemical Properties Analysis
The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV, compared to the polymers based on the well-known pyrrol .Applications De Recherche Scientifique
Environmental and Occupational Health Studies
- Research on the environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the importance of understanding the extent of exposure to neurotoxic chemicals in the general population, particularly among young children. This research is critical for developing public health policies on the regulation and use of these chemicals (Babina et al., 2012).
Toxicology and Exposure Assessment
- Studies on the absorption and effects of N-methyl-2-pyrrolidone (NMP), a solvent increasingly used across various industries, emphasize the need for understanding toxic effects and exposure routes in humans. Such research underpins safety and health guidelines in workplaces (Bader et al., 2007).
Pharmacokinetics and Pharmacodynamics
- Research into the pharmacokinetics and pharmacodynamics of novel inhibitors of enzymes or specific chemical pathways, such as aromatase inhibitors in cancer treatment, provides valuable information for developing new therapeutic strategies. Understanding how these compounds are metabolized and act within the body is crucial for their effective application in medicine (Haynes et al., 2004).
Analytical Characterization and Forensic Toxicology
- The identification and analytical characterization of new psychoactive substances (NPS) in toxicological cases underscore the continuous need for advanced analytical techniques to resolve complex cases involving chemical exposures and poisonings. Such research aids in the forensic investigation of deaths related to drug use and highlights the evolving challenge of NPS in public health (Ameline et al., 2019).
Carcinogenesis and Environmental Carcinogens
- Studies on human exposure to carcinogenic heterocyclic amines, formed in food during cooking, and their detection in biological samples like urine, illustrate the relevance of dietary habits and environmental factors in carcinogenesis research. This area of study is vital for understanding how lifestyle and environmental exposures contribute to cancer risk (Ushiyama et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-9-1-3-10(4-2-9)17-8-18-13(19)11-5-6-16-7-12(11)14(18)20/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAALLQVLDMDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2773625.png)
![7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide](/img/structure/B2773626.png)
![N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2773630.png)
![(E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773631.png)

![1-[3-(Chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B2773639.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773641.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2773643.png)
![7-(2-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2773644.png)
![N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2773648.png)